Product packaging for Hydroxyflutamide(Cat. No.:CAS No. 52806-53-8)

Hydroxyflutamide

Katalognummer: B1664084
CAS-Nummer: 52806-53-8
Molekulargewicht: 292.21 g/mol
InChI-Schlüssel: YPQLFJODEKMJEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

HYDROXYFLUTAMIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
2-hydroxyflutamide is a metabolite of flutamide. Flutamide is an oral nonsteroidal antiandrogen drug primarily used to treat prostate cancer. It competes with testosterone and its powerful metabolite, dihydrotestosterone (DHT) for binding to androgen receptors in the prostate gland. By doing so, it prevents them from stimulating the prostate cancer cells to grow. Flutamide has been largely replaced by a newer member of this class, bicalutamide, due to a better side-effect profile. (Wikipedia)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3N2O4 B1664084 Hydroxyflutamide CAS No. 52806-53-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQLFJODEKMJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8033562
Record name Hydroxyflutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52806-53-8
Record name Hydroxyflutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52806-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyflutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052806538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyflutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8033562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyflutamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYFLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31D90UKP5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Journey of an Androgen Receptor Antagonist: A Technical Guide to the Discovery and Development of Hydroxyflutamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyflutamide, the principal active metabolite of the first-generation nonsteroidal antiandrogen flutamide, represents a cornerstone in the therapeutic landscape of androgen-dependent prostate cancer. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and developmental pathway of this compound as a therapeutic agent. It details the metabolic synthesis from its prodrug, flutamide, its potent antagonism of the androgen receptor signaling cascade, and the preclinical and clinical evidence that established its efficacy. This document consolidates key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its mechanism and developmental workflow to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Antiandrogen Imperative

The progression of a majority of prostate cancers is critically dependent on the action of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT). These hormones bind to the androgen receptor (AR), a ligand-activated transcription factor, initiating a signaling cascade that promotes cancer cell growth and survival. The recognition of this dependency led to the development of androgen deprivation therapy (ADT) as a primary treatment modality.

Flutamide was among the first nonsteroidal antiandrogens (NSAAs) developed to combat this pathway. Subsequent research quickly established that flutamide itself is a prodrug, rapidly and extensively metabolized in the liver to its biologically active form, 2-hydroxyflutamide (hereafter referred to as this compound).[1] this compound exhibits a significantly higher binding affinity for the androgen receptor and is considered the primary mediator of the therapeutic effects attributed to flutamide administration.[2] It acts as a "silent" antagonist, competitively inhibiting the binding of endogenous androgens to the AR, thereby preventing the downstream gene expression required for tumor proliferation.[1]

Synthesis and Metabolism

This compound is not typically synthesized for direct administration; rather, it is formed in vivo following the oral administration of its prodrug, flutamide.

Metabolic Conversion of Flutamide

The primary metabolic pathway for the activation of flutamide occurs in the liver. The conversion is an α-hydroxylation reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[2][3] This rapid first-pass metabolism underscores the role of flutamide as a vehicle for the systemic delivery of its more potent, active metabolite, this compound.[3]

Flutamide Flutamide Metabolism Hepatic Metabolism (CYP1A2) Flutamide->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound

Figure 1: Metabolic activation of Flutamide to this compound.

Mechanism of Action: Antagonizing the Androgen Receptor

This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway.

The Androgen Receptor Signaling Pathway

In the absence of a ligand, the androgen receptor (AR) resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] The binding of androgens like DHT induces a conformational change, leading to the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell growth and proliferation, such as Prostate-Specific Antigen (PSA).[5][6]

Competitive Inhibition by this compound

This compound acts as a direct, competitive antagonist at the ligand-binding domain (LBD) of the AR.[7] By occupying the LBD, it prevents the binding of DHT and testosterone. This action blocks the subsequent conformational changes necessary for AR activation, nuclear translocation, and DNA binding, thereby inhibiting the transcription of androgen-dependent genes and ultimately suppressing tumor growth.[7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active Activation AR_dimer AR Dimer AR_Active->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR_HSP Blocks ARE ARE on DNA Transcription Gene Transcription (e.g., PSA) ARE->Transcription Promotes AR_dimer->ARE Binds cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A1 Seed LNCaP cells in 96-well plate A2 Hormone Deprivation (Charcoal-stripped serum) A1->A2 B1 Add Controls: - Vehicle - DHT (1 nM) A2->B1 B2 Add Test Articles: - this compound (Dose Range) - DHT + this compound A2->B2 C1 Incubate (3-5 days) B1->C1 B2->C1 D1 Add MTT/XTT Reagent D2 Measure Absorbance D1->D2 D3 Calculate % Inhibition Determine IC50 D2->D3 C1->D1

References

A Comprehensive Structural Analysis of Hydroxyflutamide and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyflutamide, the active metabolite of the first-generation nonsteroidal antiandrogen flutamide, has been a cornerstone in the treatment of prostate cancer. Its therapeutic action is primarily mediated by competitively antagonizing the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. This technical guide provides an in-depth exploration of the structural analysis of this compound and its analogues. A thorough understanding of their three-dimensional structure, binding interactions with the androgen receptor, and the resulting structure-activity relationships (SAR) is paramount for elucidating its mechanism of action, understanding the emergence of drug resistance, and guiding the rational design of next-generation antiandrogens.

This document will delve into the quantitative biophysical and cellular data, detail the experimental and computational methodologies employed in these analyses, and visualize the complex signaling pathways and experimental workflows.

Quantitative Data on this compound and Analogue Activity

The biological activity of this compound and its derivatives is quantified through various metrics, including binding affinity to the androgen receptor and antiproliferative effects on prostate cancer cell lines.

Androgen Receptor Binding Affinity

The binding affinity is a measure of the strength of the interaction between a ligand (like this compound) and its receptor (the AR). This is often expressed as the half-maximal inhibitory concentration (IC50) or the binding free energy.

CompoundReceptorIC50 (nM)Binding Free Energy (kcal/mol)
This compoundWild-Type AR700-6.07
This compoundT877A Mutant AR--8.42
This compoundW741C Mutant AR--2.50
This compoundF876L Mutant AR--8.22
BicalutamideWild-Type AR~150-200-
EnzalutamideWild-Type AR~20-40-
Antiproliferative Activity of Bicalutamide Analogues

The antiproliferative activity, typically represented by IC50 values, indicates the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table presents data for various bicalutamide analogues against different prostate cancer cell lines.

Compound22Rv1 IC50 (µM)DU-145 IC50 (µM)LNCaP IC50 (µM)VCap IC50 (µM)
Bicalutamide51.6145.2049.3448.75
Enzalutamide11.4725.1219.9553.04
Analogue 16 (deshydroxy)6.597.9410.869.33
Analogue 27 (sulfoxide)9.0910.2315.4912.30
Analogue 28 (sulfoxide)14.1317.7831.1125.70

Data for bicalutamide analogues sourced from a study on their synthesis and biological evaluation.

Key Experimental and Computational Protocols

The structural and functional characterization of this compound and its analogues relies on a combination of experimental and computational techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes.

Methodology:

  • Crystallization: The target protein (e.g., the AR ligand-binding domain) is purified and crystallized in the presence of the ligand (e.g., this compound). This is often the most challenging step.

  • Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein and ligand can be determined.

  • Refinement: The initial model is refined against the experimental data to produce a final, high-resolution structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure and dynamics of molecules in solution.

Methodology for Protein-Ligand Interaction Studies:

  • Sample Preparation: A solution of the target protein, often isotopically labeled (e.g., with ¹⁵N), is prepared.

  • Spectral Acquisition: A series of NMR experiments, such as ¹H-¹⁵N HSQC, are performed on the protein alone and in the presence of increasing concentrations of the ligand.

  • Data Analysis: Changes in the chemical shifts of the protein's NMR signals upon ligand binding are monitored to identify the binding site and determine the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the physical movement of atoms and molecules over time.

Methodology:

  • System Setup: A starting structure of the protein-ligand complex, often from X-ray crystallography or homology modeling, is placed in a simulated environment (e.g., a box of water molecules).

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the system's dynamics.

  • Analysis: The trajectory is analyzed to study various aspects, such as binding stability, conformational changes, and protein-ligand interactions. The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be used to calculate binding free energies.

AR-CALUX (Androgen Receptor Chemical Activated Luciferase Reporter Gene) Assay

This is a cell-based assay used to measure the androgenic or antiandrogenic activity of compounds.

Methodology:

  • Cell Culture: U2OS cells, which are stably transfected with the human androgen receptor and a luciferase reporter gene, are cultured in 96-well plates.

  • Compound Treatment: The cells are exposed to the test compound in the presence (for antiandrogenic testing) or absence (for androgenic testing

Methodological & Application

Application Note: Determination of Hydroxyflutamide IC50 Values using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hydroxyflutamide, the active metabolite of flutamide, is a nonsteroidal antiandrogen agent used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the androgen receptor (AR), a key driver in the growth and survival of prostate cancer cells.[2] Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical drug development to quantify the potency of an antagonist like this compound. This document provides detailed protocols for two common cell-based assays used to determine the IC50 value of this compound: the MTT cell viability assay and the androgen receptor luciferase reporter assay.

Mechanism of Action: Androgen Receptor Antagonism

The androgen receptor is a ligand-activated transcription factor.[3] In the absence of a ligand, it resides in the cytoplasm. Upon binding to an androgen, such as dihydrotestosterone (DHT), the receptor translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, initiating the transcription of genes that promote cell growth and proliferation.[2][3] this compound exerts its effect by competing with androgens for binding to the AR's ligand-binding domain, thereby preventing receptor activation and downstream signaling.[2]

G cluster_0 Cytoplasm cluster_1 Nucleus DHT Androgen (DHT) AR_cyto Androgen Receptor (AR) DHT->AR_cyto Binds AR_bound Activated AR Complex AR_cyto->AR_bound Activation HF This compound HF->AR_cyto Blocks AR_nuc Activated AR Complex AR_bound->AR_nuc Translocation ARE ARE on DNA AR_nuc->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Androgen Receptor signaling pathway and inhibition by this compound.

Quantitative Data: this compound IC50 Values

The IC50 of this compound can vary depending on the cell line, assay type, and experimental conditions. The table below summarizes reported values.

Cell LineAssay TypeIC50 Value (µM)Source
Androgen Receptor (in vitro)Receptor Binding Assay0.7[1][4]
HEK293Luciferase Reporter Assay0.3[1]
LNCaPCell Viability Assay (MTT)Resistant up to 20 µM*[5]

*Note: In the study cited, LNCaP cells were adapted to grow in the presence of this compound, resulting in a resistant cell line (LN-FLU). The parental LNCaP line's sensitivity was not quantified as an IC50 but was shown to be sensitive to the drug's antiproliferative effects.[5]

Experimental Protocols

Two primary methods are detailed below: a cell proliferation assay (MTT) that measures the cytotoxic or cytostatic effect of the compound, and a reporter assay that directly measures the antagonistic activity at the androgen receptor.

Protocol 1: MTT Cell Proliferation Assay for IC50 Determination

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]

MTT_Workflow arrow arrow start Start plate_cells 1. Seed cells in a 96-well plate (e.g., LNCaP, MDA-MB-453) ~5,000-10,000 cells/well start->plate_cells incubate1 2. Incubate for 24h to allow attachment plate_cells->incubate1 treat 3. Treat cells with serial dilutions of this compound incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4 hours at 37°C (Formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilizing agent (e.g., DMSO) to dissolve crystals incubate3->solubilize read 8. Read absorbance at 570 nm (or 490 nm) solubilize->read calculate 9. Plot dose-response curve and calculate IC50 read->calculate end End calculate->end

Caption: Workflow for determining IC50 using the MTT cell viability assay.

Materials:

  • Androgen-responsive cells (e.g., LNCaP, MDA-MB-453)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at -20°C, protected from light.[8]

  • Solubilization solution: Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Plating: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[7] Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A typical concentration range for an initial experiment might be 0.01 µM to 100 µM.[10] Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.[7] Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C with 5% CO2.[7][9]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][9]

  • Formazan Formation: Return the plate to the incubator for 4 hours.[7] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[7] Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.[7][8]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[7][9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot cell viability (%) versus the log of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.[11]

Protocol 2: Androgen Receptor Luciferase Reporter Assay

This assay directly measures the ability of this compound to antagonize androgen-induced AR transcriptional activity.[12] Cells are co-transfected with a plasmid expressing the human AR and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[12][13] AR activation by an androgen (e.g., DHT) drives luciferase expression, which can be blocked by an antagonist.

Luciferase_Workflow start Start transfect 1. Co-transfect cells (e.g., HEK293, PC3) with AR expression plasmid & ARE-luciferase reporter plasmid start->transfect plate_cells 2. Plate transfected cells in a 96-well plate transfect->plate_cells incubate1 3. Incubate for 24h plate_cells->incubate1 treat 4. Treat cells with this compound dilutions followed by a fixed concentration of an AR agonist (e.g., DHT) incubate1->treat incubate2 5. Incubate for 24-48 hours treat->incubate2 lyse 6. Lyse cells and transfer lysate to an opaque plate incubate2->lyse add_reagent 7. Add luciferase assay reagent (contains luciferin) lyse->add_reagent read 8. Measure luminescence immediately add_reagent->read calculate 9. Plot luminescence vs. concentration and calculate IC50 read->calculate end End calculate->end

Caption: Workflow for an AR antagonist luciferase reporter gene assay.

Materials:

  • Host cell line (e.g., PC3, HEK293)

  • Androgen Receptor (AR) expression plasmid

  • Luciferase reporter plasmid with an Androgen Response Element (ARE) promoter

  • Transfection reagent

  • This compound and an AR agonist (e.g., DHT)

  • 96-well white, opaque sterile plates (for luminescence reading)

  • Luciferase Assay System (commercial kit with lysis buffer and luciferin substrate)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: After transfection, seed the cells into 96-well white, opaque plates at an appropriate density.

  • Incubation: Allow cells to recover and express the plasmids for 24 hours.[14]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate medium.

    • Add the this compound dilutions to the wells.

    • After a short pre-incubation (e.g., 1 hour), add a fixed concentration of an AR agonist (e.g., DHT) to all wells except the negative control. The DHT concentration should be one that elicits a sub-maximal (e.g., EC80) response to allow for effective measurement of inhibition.

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO2 to allow for reporter gene expression.

  • Cell Lysis: Remove the medium and lyse the cells by adding the lysis buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Transfer the cell lysate to a new opaque plate if necessary. Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the DHT-only treated control.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Use non-linear regression to fit the data to a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for Evaluating Hydroxyflutamide Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to assess the in vivo efficacy of hydroxyflutamide, a nonsteroidal antiandrogen. Detailed protocols for key experimental models are provided, along with a summary of expected quantitative outcomes and relevant signaling pathways.

Introduction

This compound is the active metabolite of flutamide and functions as a competitive antagonist of the androgen receptor (AR).[1][2][3] It is utilized in the treatment of androgen-sensitive prostate cancer by preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, thereby inhibiting its activation and downstream signaling that promotes tumor growth.[2][3] However, resistance can emerge, sometimes due to mutations in the AR that can convert this compound from an antagonist to an agonist.[4] Evaluating the efficacy and understanding the mechanisms of action and resistance of this compound in a preclinical setting is crucial for its clinical application. This document outlines suitable animal models and experimental protocols for these investigations.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effect by competitively binding to the ligand-binding domain of the androgen receptor, preventing its activation by androgens.[2][3] This blockade inhibits the nuclear translocation of the AR and subsequent regulation of target gene expression involved in prostate cancer cell growth.[3] Additionally, this compound has been shown to modulate other signaling pathways, such as the PI3K/Akt and MAPK/ERK1/2 pathways, in both androgen-sensitive (LNCaP) and androgen-independent (PC3) prostate cancer cells.[5] In LNCaP cells, this compound has been observed to negatively regulate Akt and ERK1/2 phosphorylation.[5]

Below is a diagram illustrating the mechanism of action of this compound on the androgen receptor signaling pathway.

Caption: Mechanism of action of this compound on the androgen receptor signaling pathway.

Recommended Animal Models

The choice of animal model is critical for evaluating the efficacy of this compound and depends on the specific research question.

  • Prostate Cancer Xenograft Models:

    • Androgen-Sensitive: The LNCaP human prostate cancer cell line is widely used to establish xenografts in immunocompromised mice (e.g., nude or SCID mice).[6][7] These cells express a mutated androgen receptor (T877A) but remain androgen-sensitive, making them a suitable model for testing antiandrogen therapies.[6]

    • Androgen-Independent/Castration-Resistant: PC3 and DU145 are androgen-independent human prostate cancer cell lines and can be used to study this compound's effects in a hormone-refractory context.[5][8] Additionally, castration-resistant sublines can be developed from LNCaP cells through long-term androgen deprivation or culture with antiandrogens.[8][9][10]

  • Transgenic Mouse Models:

    • The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is an autochthonous model where prostate cancer develops spontaneously. This model is valuable for studying the chemopreventive potential of agents like flutamide.[11]

  • Chemically-Induced Cancer Models:

    • The N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced bladder cancer model in mice can be used to investigate the therapeutic effects of this compound, particularly in combination with other treatments like Bacillus Calmette-Guérin (BCG).[12][13]

Experimental Protocols

Below are detailed protocols for key in vivo experiments to evaluate the efficacy of this compound.

Protocol 1: LNCaP Xenograft Model for Prostate Cancer

This protocol describes the establishment of LNCaP xenografts in mice to assess the anti-tumor activity of this compound.

Materials:

  • LNCaP human prostate cancer cells

  • RPMI-1640 medium with 10% FBS

  • Matrigel

  • Male immunodeficient mice (e.g., NU/NU nude mice, 6-8 weeks old)

  • This compound

  • Vehicle for drug administration (e.g., corn oil)

  • Calipers

  • Anesthetic

Procedure:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Injection: Harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (containing 1 million cells) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

  • Drug Administration:

    • Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily oral gavage or subcutaneous injection).

    • Control Group: Administer the vehicle using the same route and schedule.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor body weight to assess toxicity.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

  • Pharmacodynamic and Histological Analysis:

    • Collect tumor tissue for analysis of AR expression and localization, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., TUNEL).

    • Collect blood samples for measurement of prostate-specific antigen (PSA) levels if applicable.

Protocol 2: TRAMP Model for Chemoprevention Studies

This protocol is adapted for evaluating the chemopreventive effects of flutamide (the prodrug of this compound) in the TRAMP model.

Materials:

  • Male TRAMP mice

  • Flutamide slow-release pellets (or prepare for daily administration)

  • Placebo pellets

  • Surgical instruments for pellet implantation

Procedure:

  • Animal Grouping: At a pre-determined age (e.g., 6-8 weeks), randomly assign male TRAMP mice to treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Surgically implant slow-release flutamide pellets subcutaneously. A high dose of 33 mg/kg has been shown to be effective.[11] Alternatively, administer flutamide daily via oral gavage.

    • Control Group: Implant placebo pellets.

  • Monitoring for Tumor Development: Palpate the mice weekly to detect the onset of tumors, starting from an age when tumors are expected to appear (e.g., 10 weeks).[11]

  • Efficacy Endpoint: The primary endpoint is the time to tumor development (tumor-free survival).

  • Histopathological Analysis: At the end of the study or when tumors develop, euthanize the mice and collect the prostate and any tumors for histological examination to assess tumor grade and progression.

Experimental Workflow Diagram

The following diagram outlines a general workflow for evaluating the efficacy of this compound in a xenograft model.

start Start cell_culture Cell Culture (e.g., LNCaP) start->cell_culture cell_prep Cell Preparation (with Matrigel) cell_culture->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Further Analysis endpoint->analysis

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell Line/SystemValueReference
IC50 for ARAndrogen Receptor0.7 µM[1]
Nominal IC50AR-CALUX Assay0.05 µM[14]

Table 2: In Vivo Efficacy of Flutamide in the TRAMP Model

Treatment GroupMedian Tumor-Free Survival% Tumor-Free at 34 Weeksp-value vs. PlaceboReference
Placebo24.5 weeks0%-[11]
Low-Dose Flutamide (6.6 mg/kg)24.5 weeksNot significantly different from placeboNS[11]
High-Dose Flutamide (33 mg/kg)33 weeks42%p = 0.0036[11]

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. Proper model selection and experimental design are crucial for obtaining meaningful and translatable data on the efficacy and mechanism of action of this antiandrogen therapy. The use of both xenograft and transgenic models allows for a comprehensive assessment of therapeutic and preventive effects.

References

Application Notes and Protocols for the Identification of Hydroxyflutamide Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and quantification of hydroxyflutamide and other flutamide metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies are critical for pharmacokinetic studies, drug metabolism research, and toxicological assessments in the development of flutamide-based therapies.

Introduction

Flutamide, a nonsteroidal antiandrogen, is extensively metabolized in the body, with its primary active metabolite being 2-hydroxyflutamide. The characterization and quantification of these metabolites are essential for understanding the drug's efficacy, safety profile, and potential for drug-induced hepatotoxicity.[1] Mass spectrometry, particularly LC-MS/MS, has emerged as the gold standard for the sensitive and specific detection of these metabolites in various biological matrices.[2][3]

Metabolic Pathways of Flutamide

Flutamide undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1] The primary metabolic pathway involves hydroxylation to form the pharmacologically active 2-hydroxyflutamide, a reaction primarily catalyzed by cytochrome P450 enzymes.[1] Other significant pathways include hydrolysis and subsequent conjugation reactions, such as glucuronidation, sulfation, and the formation of mercapturic acid conjugates.[4]

Flutamide_Metabolism Flutamide Flutamide This compound 2-Hydroxyflutamide (Active Metabolite) Flutamide->this compound Hydroxylation (CYP450) Hydrolyzed_Metabolite 4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1) Flutamide->Hydrolyzed_Metabolite Hydrolysis Glucuronide_Conjugates Glucuronide Conjugates This compound->Glucuronide_Conjugates Mercapturic_Acid_Conjugate Mercapturic Acid Conjugate This compound->Mercapturic_Acid_Conjugate Hydroxylated_FLU1 Hydroxylated 4-Nitro-3-(trifluoromethyl)aniline Hydrolyzed_Metabolite->Hydroxylated_FLU1 Hydroxylation Hydroxylated_FLU1->Glucuronide_Conjugates Sulfate_Conjugates Sulfate Conjugates Hydroxylated_FLU1->Sulfate_Conjugates Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Matrix Collection (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (e.g., C18 Column) Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry (e.g., ESI Negative Mode) LC_Separation->MS_Detection Metabolite_Identification Metabolite Identification (Based on m/z and Fragmentation) MS_Detection->Metabolite_Identification Quantification Quantification (Using Calibration Curves) Metabolite_Identification->Quantification

References

Troubleshooting & Optimization

Overcoming solubility issues with hydroxyflutamide in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with hydroxyflutamide in cell culture media.

Frequently Asked Questions (FAQs)

Q1: this compound is precipitating in my cell culture medium. What am I doing wrong?

A1: this compound is practically insoluble in aqueous solutions like cell culture media. Direct addition of powdered this compound to your media will result in precipitation. To avoid this, you must first dissolve it in an appropriate organic solvent to create a concentrated stock solution. This stock solution is then diluted to the final working concentration in the cell culture medium.

Q2: What is the best solvent to dissolve this compound for cell culture experiments?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for dissolving this compound. It is highly soluble in both.[1] For cell culture applications, sterile, cell culture-grade DMSO is the most common choice.

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxic effects. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.

Q4: My this compound precipitates when I dilute my DMSO stock solution in the media. How can I prevent this?

A4: This can happen if the stock solution is added too quickly or if the concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium. To prevent precipitation, add the DMSO stock solution dropwise to your cell culture medium while gently swirling. It is also recommended to perform serial dilutions to reach your final desired concentration.[2]

Q5: How should I store my this compound stock solution?

A5: this compound powder should be stored at -20°C for long-term stability.[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in cell culture media. This compound is hydrophobic and has very low solubility in aqueous solutions.Dissolve this compound in an organic solvent such as DMSO or ethanol to create a stock solution before adding it to the media.
Precipitation occurs upon adding the DMSO stock to the media. The concentration of this compound in the final solution is too high, or the stock solution was added too quickly.Add the stock solution dropwise while gently mixing. Consider performing serial dilutions to reach the final concentration. Ensure the final DMSO concentration remains below cytotoxic levels (ideally ≤ 0.5%).
Cells in the experimental group are dying or showing signs of stress. The final concentration of DMSO in the culture media may be too high, causing cytotoxicity.Reduce the final concentration of DMSO in your media. Always include a vehicle control (media with the same concentration of DMSO) to differentiate between the effects of the solvent and the compound.
Inconsistent results between experiments. Potential degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.Aliquot the stock solution after preparation and store at -80°C. Use a fresh aliquot for each experiment.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Reference
DMSO~58 mg/mL (198.48 mM)[4]
Ethanol~58 mg/mL (198.48 mM)[4]
WaterInsoluble[4]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: Recommended Maximum DMSO Concentration in Cell Culture

Cell TypeMaximum Recommended DMSO ConcentrationNotesReference
Most Cell Lines0.5%Some robust cell lines may tolerate up to 1%.
Primary Cells≤ 0.1%More sensitive to solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 292.21 g/mol )

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 2.92 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment

Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette and tips

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile tube, perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This will result in a 100 µM intermediate solution with 1% DMSO.

  • Gently vortex the intermediate solution.

  • To achieve the final 10 µM working concentration, add the appropriate volume of the 100 µM intermediate solution to your cell culture plates. For example, to treat cells in 1 mL of media, add 100 µL of the 100 µM intermediate solution. This will result in a final DMSO concentration of 0.1%.

  • For the vehicle control, prepare a 0.1% DMSO solution in the cell culture medium and add the same volume to the control wells.

  • Gently swirl the plates to ensure even distribution of the compound.

  • Incubate the cells for the desired experimental duration.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw Begin Experiment intermediate Prepare Intermediate Dilution thaw->intermediate treat Treat Cells intermediate->treat incubate Incubate treat->incubate

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_dimer AR Dimerization receptor->AR_dimer PI3K PI3K receptor->PI3K Ras Ras receptor->Ras translocation Nuclear Translocation AR_dimer->translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR gene_expression Altered Gene Expression mTOR->gene_expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->translocation translocation->gene_expression This compound This compound This compound->receptor Antagonizes Androgen Androgen Androgen->receptor

Caption: Simplified signaling pathways affected by this compound.

References

Hydroxyflutamide Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydroxyflutamide. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of batch-to-batch variability in experiments involving this compound. Inconsistent results can compromise data integrity and delay research progress. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate potential sources of variability.

Troubleshooting Guide: Inconsistent Results with this compound

Issue 1: Decreased or inconsistent antagonist activity observed across different batches.

Possible Cause 1: Variation in Purity and Impurities

Different batches of this compound may have varying purity levels or contain different impurity profiles. These impurities may interfere with the assay or have off-target effects, leading to inconsistent results.

Recommended Actions:

  • Request Certificate of Analysis (CoA): Always obtain a batch-specific CoA from the supplier. Verify the purity of the compound, which is often determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[1][2]

  • Perform In-House Quality Control (QC):

    • HPLC Analysis: Run an HPLC analysis to confirm the purity of each new batch against a qualified reference standard.[3][4][5] This can also help in identifying any degradation products.[6][7]

    • Mass Spectrometry (MS): Use LC-MS to confirm the identity of the main compound and to characterize any significant impurities.[8]

  • Establish a Bioassay for Potency: Before starting a large-scale experiment, test each new batch in a standardized bioassay to determine its potency (e.g., IC50 value for androgen receptor binding).[1][9][10] This will allow you to normalize the concentration used in your experiments based on the activity of the specific batch.

Possible Cause 2: Degradation of the Compound

This compound can degrade if not stored or handled properly, leading to a decrease in the concentration of the active compound.[6]

Recommended Actions:

  • Proper Storage: Store powdered this compound at -20°C for long-term stability (up to 3 years).[1]

  • Solvent and Solution Stability:

    • Prepare stock solutions in a suitable solvent like DMSO. For example, a stock solution can be prepared at 58 mg/mL in fresh, moisture-free DMSO.[1]

    • For in vivo experiments, it is recommended to prepare fresh working solutions daily.[9]

    • Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use vials.

  • Check for Degradation Products: Use analytical methods like HPLC to check for the presence of degradation products in your stock solutions, especially if they have been stored for a long time.[6]

Issue 2: Unexpected or off-target effects observed in experiments.

Possible Cause: Presence of Active Metabolites or Contaminants

Flutamide is a prodrug that is metabolized to this compound, its active form.[11] Batches of this compound might contain residual flutamide or other metabolites that could have different activities or toxicities.[12][13]

Recommended Actions:

  • Review the Synthesis Route: If possible, inquire about the synthesis route from the manufacturer. This can provide clues about potential impurities or by-products.

  • Comprehensive Analytical Characterization: Employ a combination of analytical techniques (HPLC, LC-MS, NMR) to create a detailed profile of each batch.[2][14]

  • Test for Cytotoxicity: If unexpected cell death is observed, perform a cytotoxicity assay for each new batch to ensure that the observed effects are not due to toxic impurities.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-steroidal antiandrogen. It acts as a competitive antagonist of the androgen receptor (AR).[11][15] By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This blockage inhibits the translocation of the AR to the nucleus and subsequent modulation of gene expression that promotes cell growth, particularly in androgen-sensitive tissues like the prostate.[15]

Q2: How should I prepare and store this compound solutions?

A2: For stock solutions, dissolve this compound in fresh DMSO to a concentration of up to 58 mg/mL (198.48 mM).[1] It is important to use moisture-absorbing DMSO as it can reduce solubility.[1] Store powdered compound at -20°C for up to 3 years.[1] For working solutions for in vivo studies, it is best to prepare them fresh on the day of use.[9] Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q3: What are the typical concentrations of this compound used in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Common concentrations used in published studies range from 1 µM to 10 µM.[1][9] For example, a concentration of 1 µM was used in human urothelial cancer cell lines,[1] while 5 µM was used to enhance the effects of Bacillus Calmette-Guérin (BCG) in bladder cancer cells.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can batch-to-batch variability in this compound affect my in vivo study outcomes?

A4: Yes, absolutely. Variability in the purity, potency, or impurity profile of this compound can significantly impact the pharmacokinetics and pharmacodynamics of the compound in vivo.[16][17] This can lead to inconsistent tumor growth inhibition, altered hormone levels, or other variable physiological responses. It is crucial to qualify each new batch of this compound before initiating in vivo studies.

Q5: What analytical methods are recommended for quality control of this compound?

A5: A combination of chromatographic and spectroscopic methods is recommended for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.[3][5][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation and characterization of impurities and metabolites.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identity of the compound.[2]

  • Karl Fischer Titration: To determine the water content, which can affect stability and accurate weighing.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC11H11F3N2O4[1]
Molecular Weight292.21 g/mol [1][8]
CAS Number52806-53-8[1][10]
IC50 (Androgen Receptor)~0.7 µM (700 nM)[1][9][10]
Solubility in DMSO58 mg/mL (198.48 mM)[1]
Solubility in WaterInsoluble[1]

Table 2: Example of Batch Qualification Data

Batch IDPurity (HPLC, %)IC50 (AR Binding Assay, µM)Notes
Batch A99.93%0.72Meets specifications.
Batch B98.5%0.95Lower purity and potency. Adjust concentration accordingly.
Batch C99.8%0.75Contains an unknown impurity at 0.15%. Further characterization needed.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for determining the purity of this compound. It may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.05 M, pH 4.0)

  • C18 analytical column (e.g., Luna C18, 100 mm x 4.6 mm, 5 µm particle size)[5]

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.05 M phosphate buffer (pH 4.0) and acetonitrile in a 50:50 (v/v) ratio.[5] Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound batch sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Phosphate buffer (pH 4.0) : Acetonitrile (50:50, v/v)[5]

    • Flow Rate: 1.0 mL/min[5]

    • Detection Wavelength: 240 nm[5]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the calibration curve. The percentage purity is calculated as: (Peak Area of Sample / Total Peak Area of all components) x 100.

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the IC50 of this compound for the androgen receptor.

Materials:

  • Cells expressing the androgen receptor (e.g., LNCaP cells)

  • Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881)

  • This compound (test compound)

  • Unlabeled androgen (e.g., Dihydrotestosterone) for non-specific binding control

  • Cell lysis buffer

  • Scintillation counter and fluid

Procedure:

  • Cell Culture: Culture AR-positive cells to an appropriate density in multi-well plates.

  • Assay Preparation: Prepare a series of dilutions of this compound.

  • Binding Reaction:

    • Incubate the cells with a fixed concentration of the radiolabeled androgen and varying concentrations of this compound.

    • Include control wells for total binding (radiolabeled androgen only) and non-specific binding (radiolabeled androgen + a high concentration of unlabeled androgen).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Washing: Wash the cells with ice-cold buffer to remove unbound ligand.

  • Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds to OHF This compound OHF->AR Competitively Binds (Antagonism) AR_dimer Activated AR Dimer OHF->AR_dimer Prevents Translocation AR_HSP AR-HSP Complex AR->AR_HSP Binding AR->AR_dimer Dimerization & Translocation Transcription Gene Transcription HSP Heat Shock Proteins (HSP) HSP->AR_HSP Binding AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE->Transcription Initiates

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Phase Batch Receive New Batch of this compound CoA Review Certificate of Analysis Batch->CoA HPLC HPLC for Purity and Impurities CoA->HPLC MS LC-MS for Identity and Impurity ID HPLC->MS Bioassay In Vitro Bioassay for Potency (IC50) MS->Bioassay Bioassay->Batch Batch Fails QC Prep Prepare Stock and Working Solutions Bioassay->Prep Qualified Batch InVitro In Vitro Experiments (e.g., cell culture) Prep->InVitro InVivo In Vivo Experiments (e.g., animal models) Prep->InVivo Analysis Data Analysis InVitro->Analysis InVivo->Analysis Troubleshooting_Logic Start Inconsistent Experimental Results Observed CheckPurity Check Batch Purity and CoA? Start->CheckPurity CheckStorage Review Storage and Handling Procedures? CheckPurity->CheckStorage Purity OK LowPurity Cause: Low Purity or Impurities CheckPurity->LowPurity Purity Issue Found CheckPotency Determine Batch-Specific Potency (IC50)? CheckStorage->CheckPotency Storage OK Degradation Cause: Compound Degradation CheckStorage->Degradation Improper Handling PotencyVar Cause: Potency Variation CheckPotency->PotencyVar Potency Varies ActionPurity Action: Perform in-house QC (HPLC/MS). Contact supplier. LowPurity->ActionPurity ActionStorage Action: Aliquot new stocks. Use fresh solutions. Degradation->ActionStorage ActionPotency Action: Normalize concentration based on IC50. PotencyVar->ActionPotency

References

Technical Support Center: Optimizing Hydroxyflutamide Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing hydroxyflutamide in pre-clinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

1. Issue: Unexpected Lack of Efficacy or High Variability in Response

  • Question: We are administering this compound to our animal models but are not observing the expected anti-androgenic effects, or the response is highly variable between subjects. What could be the cause?

  • Answer: Several factors could contribute to a lack of efficacy or high variability. Consider the following troubleshooting steps:

    • Vehicle Formulation and Drug Solubility: this compound is poorly soluble in aqueous solutions. Ensure your chosen vehicle properly solubilizes the compound. Inadequate solubilization can lead to inconsistent dosing and reduced bioavailability. For oral administration, formulations with hydroxypropyl-β-cyclodextrin (HPβCyD) have been shown to improve oral bioavailability compared to simple suspensions.[1] For subcutaneous injections, a vehicle of peanut oil and acetone (9:1) has been used.[2]

    • Route of Administration: The route of administration significantly impacts pharmacokinetics. Oral gavage is a common method, but be aware that flutamide (the prodrug of this compound) is rapidly metabolized in the liver to its active form.[3][4] Intravenous administration of a this compound formulation can provide more direct and consistent systemic exposure.[1]

    • Dosage and Frequency: Flutamide and its active metabolite, this compound, have relatively short half-lives, which may necessitate multiple daily administrations to maintain effective therapeutic levels.[5] Review the literature for dose-response studies in your specific animal model and indication. Doses of flutamide ranging from 1 to 50 mg/kg/day have been used in rats to achieve anti-androgenic effects.[6]

    • Metabolism and Animal Model: Be aware of inter-species differences in drug metabolism. The conversion of flutamide to this compound is a critical step for its activity.[3][4] Ensure the chosen animal model has a metabolic profile relevant to your research question.

2. Issue: Observed Toxicity or Adverse Events

  • Question: Our animals are showing signs of toxicity, such as weight loss, lethargy, or liver enzyme elevation. How can we mitigate these effects?

  • Answer: this compound, like its parent compound flutamide, can cause toxicity, particularly hepatotoxicity.[5] Here’s how to approach this issue:

    • Dose Reduction: The most straightforward approach is to reduce the dose. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Liver Function Monitoring: Regularly monitor liver function through blood tests for enzymes like ALT and AST, especially in long-term studies.

    • Mechanism of Toxicity: The hepatotoxicity of flutamide and this compound is thought to be linked to mitochondrial toxicity.[5] Consider this mechanism when interpreting any observed adverse effects.

    • Vehicle Toxicity: Ensure the vehicle itself is not contributing to the observed toxicity. Conduct a vehicle-only control group to assess any adverse effects of the formulation components.

3. Issue: Difficulty with Vehicle Formulation and Administration

  • Question: We are struggling to prepare a stable and easily administrable formulation of this compound. What are some recommended vehicles and preparation methods?

  • Answer: Preparing a suitable formulation is crucial for successful animal studies.

    • Recommended Solvents: For in vivo experiments, it is often recommended to first prepare a clear stock solution. A common approach involves dissolving this compound in an organic solvent like DMSO and then further diluting it with other co-solvents such as PEG300, PEG400, or Tween-80 in saline.[7] It is advisable to keep the proportion of DMSO to a minimum.[7]

    • Suspensions for Oral Gavage: For oral administration, this compound can be suspended in an aqueous vehicle containing carboxymethyl cellulose (0.5% w/v), polysorbate-80 (0.4% w/v), and benzyl alcohol (0.9% v/v) in saline.[1]

    • Solutions for Injection: For intravenous administration, a co-solvent formulation can be used.[1] For subcutaneous injection in rats, a solution of flutamide in peanut oil and acetone (9:1) has been described.[2]

    • Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation.[7]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is the active metabolite of the non-steroidal antiandrogen drug, flutamide.[3][4] Its primary mechanism of action is to act as a competitive antagonist of the androgen receptor (AR).[3][4] By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This blockade inhibits the translocation of the AR to the nucleus and subsequent modulation of gene expression that promotes cell growth, particularly in androgen-sensitive tissues like the prostate.[3]

2. What are the key signaling pathways affected by this compound?

The primary pathway affected is the Androgen Receptor Signaling Pathway . By blocking this pathway, this compound inhibits the growth-promoting effects of androgens.[3] Additionally, some studies suggest that this compound can influence other signaling pathways. For instance, it has been shown to activate the PI3K/Akt-dependent pathway in primary rat Sertoli cells, which affects the expression of connexin 43.[7] There is also evidence that this compound can activate the Ras/MAP kinase pathway in an androgen receptor-independent manner in some prostate cancer cells, which may have implications for cell proliferation.[8]

3. What are typical dosages of this compound or its prodrug, flutamide, used in common animal models?

Dosages can vary significantly depending on the animal model, the route of administration, and the experimental endpoint. It is crucial to consult the literature for studies with similar designs. The following table summarizes some reported dosages.

Animal ModelCompoundDosageRoute of AdministrationObserved Effect/Study Focus
RatFlutamide1 - 50 mg/kg/dayOralReduction in seminal vesicle and ventral prostate weights.[6]
RatFlutamide2 mg or 5 mgSubcutaneousStudy on hepatic regeneration.[2]
RatThis compound25 mg/kgIntragastricPharmacokinetic study.[9]
DogFlutamide10, 20, or 40 mg/kg/dayOralChronic toxicity study.[10]
MouseFlutamide5 mg/day (from a 100 mg/21-day release pellet)Subcutaneous pelletProtection against androgen-dependent toxicity in a model of spinal bulbar muscular atrophy.[11]

4. How should I prepare a this compound solution for my animal experiments?

The preparation method will depend on the intended route of administration. Here is a general protocol for preparing a solution for injection, which should be adapted and optimized for your specific experimental needs.

Experimental Protocols

Protocol: Preparation of this compound for Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, you can aim for a stock concentration of 10 mM in DMSO.[7] Use a vortex mixer or gentle sonication to aid dissolution.

  • Working Solution Preparation (Example Formulation):

    • This is an example, and the final ratios should be optimized for solubility and tolerability in your animal model. A common formulation strategy involves a mixture of solvents.

    • For a final formulation, you might aim for a vehicle composition such as:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • To prepare the working solution, first add the required volume of the this compound stock solution in DMSO to a sterile tube.

    • Sequentially add the other co-solvents (PEG300, Tween-80), mixing thoroughly after each addition.

    • Finally, add the sterile saline to reach the final desired volume and concentration.

    • Ensure the final solution is clear and free of precipitates. If precipitation occurs, the formulation needs to be adjusted.

  • Administration:

    • Administer the freshly prepared solution to the animals via the chosen parenteral route (e.g., intraperitoneal, subcutaneous, or intravenous).

    • The volume of administration should be appropriate for the size of the animal. For mice, typical injection volumes are 5-10 ml/kg for intraperitoneal and subcutaneous routes and a maximum of 5 ml/kg for bolus intravenous injection.[12][13]

Important Considerations:

  • Always include a vehicle control group in your experiments to account for any effects of the solvents.

  • Perform a small pilot study to assess the tolerability of your final formulation before proceeding with a large-scale experiment.

Visualizations

Signaling Pathways

Hydroxyflutamide_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgens Androgens AR_c Androgen Receptor (AR) (inactive) Androgens->AR_c Binds AR_active AR (active) AR_c->AR_active Activation HF This compound HF->AR_c Antagonizes AR_n AR (nuclear) AR_active->AR_n Translocation ARE Androgen Response Element (ARE) on DNA AR_n->ARE Binds Gene_Transcription Gene Transcription (e.g., cell growth) ARE->Gene_Transcription Promotes Experimental_Workflow Start Start Formulation Prepare this compound Formulation and Vehicle Control Start->Formulation Animal_Grouping Randomize Animals into Treatment and Control Groups Formulation->Animal_Grouping Administration Administer Compound (e.g., Oral Gavage, Injection) Animal_Grouping->Administration Monitoring Monitor Animals for Clinical Signs and Toxicity Administration->Monitoring Data_Collection Collect Samples (Blood, Tissues) at Pre-defined Timepoints Monitoring->Data_Collection Analysis Perform Endpoint Analysis (e.g., Biomarkers, Histopathology, Pharmacokinetics) Data_Collection->Analysis End End Analysis->End

References

Identifying and minimizing degradation of hydroxyflutamide in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and storing hydroxyflutamide. Adhering to these guidelines will help ensure the stability and integrity of your stock solutions, leading to more reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: The stability of this compound is highly dependent on the solvent and storage temperature. Organic solvents are recommended for primary stock solutions, while aqueous solutions should be prepared fresh and used promptly.

Table 1: Solubility and Recommended Storage for this compound

SolventSolubility (approx.)Recommended Storage (Stock Solution)Stability Period
DMSO>58 mg/mL (198.48 mM)[1][2]-80°C[2][3]Up to 6-12 months[2][3]
-20°C[2][3]Up to 1 month[2][3]
Ethanol~25-58 mg/mL[1][4]-20°C or -80°CNot specified, but short-term storage is common.
Dimethyl Formamide (DMF)~25 mg/mL[4]-20°C or -80°CNot specified, but similar to other organic solvents.
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.5 mg/mL in 1:1 Ethanol:PBS)[4]4°CNot recommended for more than one day[4]

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][3] Use fresh, anhydrous DMSO, as moisture can reduce solubility.[2]

Q2: What are the primary causes of this compound degradation in solution?

A2: Several factors can contribute to the degradation of this compound in solution. While specific stability studies on this compound are less common, data from its parent compound, flutamide, provide valuable insights into potential degradation pathways.

  • Hydrolysis: The parent compound, flutamide, is known to be unstable in aqueous solutions, particularly under acidic (pH < 3) and alkaline (pH > 5) conditions, where it hydrolyzes into 4-Nitro-3-trifluoromethyl aniline.[5][6] Maximum stability for flutamide in aqueous solution is observed between pH 3.0 and 5.0.[5][6] It is prudent to assume this compound may exhibit similar pH sensitivity.

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis in aqueous solutions.[7][8] Therefore, stock solutions should be stored at low temperatures (-20°C or -80°C) and working solutions should be kept on ice.

  • Photodegradation: Like many aromatic nitro compounds, flutamide is susceptible to photodegradation upon exposure to UV light.[9] To minimize this risk, always store stock solutions in amber vials or protect them from light.

  • Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the compound and the integrity of the solution.[2][3] Aliquoting the stock solution is a critical step to avoid this.

Q3: How can I detect degradation in my this compound stock solution?

A3: Detecting degradation involves both simple observation and analytical confirmation.

  • Visual Inspection: Regularly check your stock solution for any signs of precipitation or color change. A pure solution should be clear.

  • Analytical Methods: The most reliable method for assessing the purity and concentration of your stock solution is High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. A decrease in the area of the main peak or the appearance of new peaks over time is a clear indicator of degradation.

Q4: I suspect my stock solution has degraded. What troubleshooting steps should I take?

A4: If you suspect degradation, it is best to discard the solution and prepare a fresh one. To prevent future issues:

  • Prepare a Fresh Stock: Always start with a high-purity solid compound.

  • Use Anhydrous Solvent: Use high-quality, anhydrous grade solvents (e.g., DMSO, ethanol).[2]

  • Purge with Inert Gas: For maximum stability, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen before sealing.[4]

  • Aliquot for Single Use: Divide the new stock solution into smaller, single-use aliquots to avoid freeze-thaw cycles.[2][3]

  • Protect from Light: Store aliquots in amber vials or wrap them in foil.

  • Store at -80°C: For long-term storage of organic stock solutions, -80°C is the preferred temperature.[2][3]

Experimental Protocols and Workflows

Experimental Workflow for Stock Solution Management

The following diagram outlines the best practices for preparing, storing, and using this compound stock solutions to ensure experimental integrity.

Caption: Workflow for preparing and handling this compound stock solutions.

Protocol: Stability Assessment using HPLC-UV

This protocol provides a general framework for assessing the stability of a this compound stock solution over time. Specific parameters like column type and mobile phase composition may require optimization.

  • Objective: To quantify the concentration of this compound in a stock solution at various time points and detect the formation of degradation products.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • HPLC system with a UV detector.

    • C18 reversed-phase column.

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphate buffer (e.g., 0.05 M, pH 4.0).[13]

  • Methodology:

    • Time Point Zero (T=0):

      • Prepare a fresh stock solution of this compound as described above.

      • Immediately dilute a small sample of the stock solution to a working concentration (e.g., 10 µg/mL) using the mobile phase.

      • Inject the sample into the HPLC system.

      • Set the UV detector to the appropriate wavelength (λmax for this compound is ~291 nm).[4]

      • Record the chromatogram. The peak area for this compound at T=0 serves as the baseline.

    • Incubation:

      • Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).

    • Subsequent Time Points (e.g., 1 week, 1 month, 3 months):

      • At each time point, retrieve one aliquot from storage.

      • Prepare and inject the sample into the HPLC as described in step 3.1.

    • Data Analysis:

      • Compare the peak area of this compound at each time point to the T=0 baseline. A significant decrease (>5-10%) indicates degradation.

      • Examine the chromatograms for the appearance of new peaks, which would correspond to degradation products.

Mechanism of Action: Androgen Receptor Signaling

This compound functions as a competitive antagonist of the Androgen Receptor (AR). Understanding this pathway is crucial for interpreting experimental results.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active Conformational Change, Dimerization & HSP Dissociation AR_Active_Nuc Active AR Dimer AR_Active->AR_Active_Nuc Nuclear Translocation ARE Androgen Response Element (on DNA) Gene_Exp Target Gene Expression ARE->Gene_Exp Promotes AR_Active_Nuc->ARE Binds This compound This compound This compound->AR_HSP Competitively Binds to AR

Caption: this compound competitively inhibits the androgen receptor signaling pathway.

References

Improving the bioavailability of hydroxyflutamide in oral formulations for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of hydroxyflutamide in research formulations. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and in vitro testing of this compound.

Question Possible Causes Troubleshooting Steps
Low in vitro dissolution rate of my this compound formulation. - Poor wettability of the drug powder.- Drug recrystallization in the formulation.- Inappropriate dissolution medium.- Insufficient agitation in the dissolution apparatus.- Improve Wettability: Incorporate a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) in the formulation or dissolution medium.[1]- Check for Recrystallization: Analyze the formulation using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of this compound in solid dispersions.[2]- Optimize Dissolution Medium: For poorly soluble drugs like this compound, a dissolution medium with a surfactant is often necessary to achieve sink conditions. Consider using 0.1 N HCl with 0.5% Tween 20.[3]- Verify Apparatus Settings: Ensure the paddle or basket speed is set appropriately (e.g., 75 rpm) and that the apparatus is properly calibrated.[3]
My nanoparticle suspension shows visible aggregation. - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the dispersion medium.- High drug loading leading to surface crystallization.- Improper storage conditions (e.g., temperature fluctuations).- Optimize Stabilizer: Increase the concentration of the stabilizing agent (e.g., poloxamer, chitosan).- Adjust Medium: Ensure the pH of the medium maintains a sufficient surface charge on the nanoparticles to promote repulsion. Zeta potential measurements can help optimize this.- Review Drug Loading: If aggregation occurs at high drug loads, consider reducing the initial drug concentration during nanoparticle preparation.- Control Storage: Store nanoparticle suspensions at recommended temperatures (e.g., 4°C) and avoid freeze-thaw cycles.
I'm experiencing low drug loading efficiency in my polymeric nanoparticles. - Poor affinity of this compound for the polymer matrix.- Rapid drug diffusion into the external phase during preparation.- Insufficient polymer concentration to encapsulate the drug.- Polymer Selection: Screen different polymers to find one with better interaction with this compound.- Modify Preparation Method: For methods like ionic gelation, optimize the stirring speed and the rate of addition of the cross-linking agent to control particle formation and drug encapsulation.- Adjust Drug-to-Polymer Ratio: Experiment with different ratios to find the optimal balance for encapsulation. Increasing the polymer concentration may improve entrapment.[4]
My solid dispersion formulation is showing signs of phase separation. - Immiscibility between this compound and the polymer carrier.- High drug loading exceeding the polymer's capacity.- Exposure to high humidity or temperature during storage.- Carrier Screening: Select a polymer carrier with good miscibility with this compound. Hydrogen bonding between the drug and polymer is often crucial for stability.[[“]]- Reduce Drug Loading: A lower drug-to-carrier ratio can improve the stability of the amorphous system.[[“]]- Controlled Storage: Store solid dispersions in desiccated conditions and at controlled room temperature to prevent moisture-induced phase separation.[6]

Frequently Asked Questions (FAQs)

1. Why is the oral bioavailability of this compound generally low?

The low oral bioavailability of this compound is primarily due to its poor aqueous solubility and low dissolution rate in gastrointestinal fluids.[2] As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption is limited by its dissolution. Additionally, it can undergo first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[2]

2. What are the most promising strategies to enhance the oral bioavailability of this compound?

Several formulation strategies have shown promise in improving the oral bioavailability of this compound:

  • Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix in an amorphous state, the dissolution rate can be significantly increased.[1][7]

  • Nanoparticle-Based Systems:

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that form a nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluid. This increases the surface area for dissolution and absorption.[3]

    • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like chitosan can improve its solubility and provide controlled release.[8]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can enhance the aqueous solubility of this compound.

3. How do I choose the best formulation strategy for my research?

The choice of formulation strategy depends on several factors, including the desired release profile, the scale of production, and the available equipment.

  • For rapid screening and early-stage studies: SNEDDS can be relatively straightforward to prepare and evaluate.

  • For achieving a high degree of supersaturation and potentially higher bioavailability: Amorphous solid dispersions are a strong candidate.

  • For controlled or targeted delivery: Polymeric nanoparticles may be the most suitable option.

4. What are the critical quality attributes to monitor for these advanced formulations?

  • For Solid Dispersions: Drug loading, content uniformity, physical state (amorphous vs. crystalline), and in vitro dissolution profile.

  • For Nanoparticles (including SNEDDS): Particle size and size distribution, zeta potential, drug entrapment efficiency, drug loading, and in vitro drug release profile.

Comparative Bioavailability Data

The following table summarizes pharmacokinetic data from preclinical studies in rats, comparing different oral formulations of flutamide/hydroxyflutamide.

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Relative Bioavailability Increase (vs. Suspension)Reference
Flutamide Suspension15230 ± 1112.33 ± 0.29748 ± 206-[9]
Hydroxypropyl-β-cyclodextrin Inclusion Complex151297 ± 1270.51580 ± 228~2.1-fold[9]
Flutamide SuspensionNot Specified281.4 ± 94.33Not SpecifiedNot Specified-[10]
Flutamide-Loaded Nanocarriers (Formulation 1)Not Specified559.35 ± 41.79Not SpecifiedNot Specified~1.99-fold[10]
Flutamide-Loaded Nanocarriers (Formulation 2)Not Specified670.9 ± 24.61Not SpecifiedNot Specified~2.38-fold[10]

Note: Data is compiled from different studies and should be used for general comparison. Direct head-to-head studies are limited. Cmax and AUC values are for flutamide unless otherwise specified for this compound.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Accurately weigh this compound and PVP K30 in a 1:5 ratio (drug:carrier).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming and sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at 40-50°C until a solid film is formed on the flask wall.

  • Scrape the solid material from the flask.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Store the final product in a desiccator.

Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This method is based on the electrostatic interaction between the positively charged amino groups of chitosan and the negatively charged polyanions of sodium tripolyphosphate (TPP).

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Tween 80

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) aqueous acetic acid solution. Stir overnight to ensure complete dissolution.

  • Prepare a 0.1% (w/v) TPP solution in deionized water.

  • Dissolve a specific amount of this compound in a small volume of a suitable solvent (e.g., ethanol) and add it to the chitosan solution containing a small amount of Tween 80 (e.g., 0.5% v/v) under continuous stirring.

  • While stirring the this compound-chitosan solution at a moderate speed (e.g., 700 rpm), add the TPP solution dropwise.

  • An opalescent suspension will form, indicating the formation of nanoparticles.

  • Continue stirring for an additional 30 minutes.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents.

  • Resuspend the nanoparticles in deionized water for characterization or lyophilize for long-term storage.

Preparation of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol describes the preparation of a liquid SNEDDS formulation.

Materials:

  • This compound

  • Oil phase (e.g., Sesame oil)

  • Surfactant (e.g., Tween 20)

  • Co-surfactant (e.g., PEG 400)

  • Vortex mixer

  • Isothermal water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Based on solubility studies, prepare a formulation with a specific ratio of oil, surfactant, and co-surfactant. An example optimized formulation consists of Sesame oil, Tween 20, and PEG 400.[3]

  • Accurately weigh the components of the SNEDDS formulation. For example, a formulation could be composed of this compound (e.g., 8% w/w), sesame oil (e.g., 24% w/w), Tween 20 (e.g., 53% w/w), and PEG 400 (e.g., 15% w/w).[3]

  • Combine the oil, surfactant, and co-surfactant in a glass vial.

  • Add the weighed this compound to the excipient mixture.

  • Heat the mixture in an isothermal water bath at approximately 50°C to facilitate the dissolution of the drug.[3]

  • Vortex the mixture until a clear, homogenous solution is obtained.[3]

  • The resulting liquid SNEDDS can be stored in a sealed container and should be evaluated for self-emulsification properties upon dilution with an aqueous medium.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Preclinical Evaluation A Physicochemical Characterization (Solubility, LogP, pKa) B Excipient Compatibility Studies (DSC, FTIR) A->B C Select Formulation Strategy (Solid Dispersion, Nanoparticles, etc.) B->C D Prepare Formulations (Varying Drug:Carrier Ratios) C->D E Characterize Formulations (Particle Size, Drug Loading, etc.) D->E F In Vitro Dissolution Studies E->F G Stability Assessment F->G H Animal Pharmacokinetic Studies (Rat Model) G->H Optimized Formulation I Data Analysis (Cmax, Tmax, AUC) H->I

Caption: Workflow for developing oral formulations of this compound.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binds AR_Androgen Activated AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Translocation & Dimerization This compound This compound This compound->AR_HSP Competitively Binds (Antagonist) ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription Initiates

Caption: Androgen receptor signaling and inhibition by this compound.

Troubleshooting_Logic Start Low Bioavailability Observed CheckDissolution Is in vitro dissolution rate low? Start->CheckDissolution CheckPermeability Is permeability a potential issue? CheckDissolution->CheckPermeability No ImproveSolubility Enhance Solubility/Dissolution Rate (Solid Dispersion, Nanoparticles) CheckDissolution->ImproveSolubility Yes AddEnhancers Consider Permeation Enhancers CheckPermeability->AddEnhancers Yes ReEvaluate Re-evaluate Formulation CheckPermeability->ReEvaluate No ImproveSolubility->ReEvaluate AddEnhancers->ReEvaluate

Caption: Troubleshooting logic for low this compound bioavailability.

References

Refining analytical methods for sensitive detection of hydroxyflutamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical determination of hydroxyflutamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for sensitive and accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Question: I am experiencing poor sensitivity and cannot reach the desired limit of quantification (LOQ). What are the potential causes and solutions?

Answer:

Low sensitivity in this compound analysis can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix is a primary cause of low recovery and, consequently, poor sensitivity.

    • Liquid-Liquid Extraction (LLE): Ensure the chosen organic solvent (e.g., dichloromethane) is of high purity and the extraction pH is optimal for this compound (a weakly acidic compound).[1][2][3] Vigorous and consistent vortexing is crucial for maximizing partitioning.

    • Protein Precipitation (PPT): While simpler, PPT may be less clean than LLE or solid-phase extraction (SPE), leading to matrix effects that suppress the analyte signal.[4] If using PPT with acetonitrile or methanol, ensure the ratio of solvent to plasma is sufficient for complete protein removal (typically 2:1 or 3:1 v/v).[4]

    • Solid-Phase Extraction (SPE): The choice of SPE sorbent is critical. A reversed-phase sorbent (e.g., C18) is commonly used. Ensure proper conditioning of the cartridge and that the elution solvent is strong enough to desorb the analyte completely.

  • Chromatographic Conditions: Suboptimal chromatography can lead to broad peaks, reducing the peak height and thus sensitivity.

    • Column Choice: A C18 or a cyano (CN) column can provide good retention and peak shape for this compound.[1][4][5] A CN column has been reported to produce sharper peaks, leading to increased sensitivity.[5]

    • Mobile Phase Composition: The organic modifier (typically acetonitrile or methanol) and the aqueous phase (water or buffer) ratio should be optimized for adequate retention and separation from interfering peaks. The use of additives like formic acid can improve peak shape and ionization efficiency in LC-MS/MS.[6]

    • Flow Rate: Ensure the flow rate is optimal for your column dimensions and particle size to maintain chromatographic efficiency.

  • Detector Settings:

    • UV Detector: The detection wavelength should be set at the absorption maximum of this compound, which is around 300 nm.[1][2][3]

    • Mass Spectrometer: For LC-MS/MS, ensure that the ionization source parameters (e.g., capillary voltage, gas flows, temperature) and the collision energy for the specific mass transitions (e.g., m/z 290.90 → 204.8) are optimized to maximize signal intensity.[4]

Below is a logical workflow for troubleshooting poor sensitivity:

G cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_detector Detector Checks start Poor Sensitivity / High LOQ sample_prep Review Sample Preparation start->sample_prep chromatography Optimize Chromatographic Conditions sample_prep->chromatography If no improvement extraction_efficiency Evaluate Extraction Efficiency (e.g., recovery experiment) sample_prep->extraction_efficiency detector Check Detector Settings chromatography->detector If no improvement peak_shape Improve Peak Shape (e.g., adjust mobile phase, try different column) chromatography->peak_shape end_node Sensitivity Improved detector->end_node If issue is resolved uv_wavelength Verify UV Wavelength (λmax ≈ 300 nm) detector->uv_wavelength ms_tuning Tune Mass Spectrometer (optimize source and compound parameters) detector->ms_tuning matrix_effects Assess Matrix Effects (e.g., post-extraction spike) extraction_efficiency->matrix_effects retention_time Optimize Retention Time (away from void volume and major interferences) peak_shape->retention_time

Troubleshooting workflow for poor sensitivity.

Question: My results are showing high variability and poor reproducibility. What could be the cause?

Answer:

High variability can be introduced at multiple stages of the analytical process. Consistent execution of each step is key to achieving reproducible results.

  • Inconsistent Sample Preparation: This is the most common source of variability.

    • Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents.

    • Standardize vortexing/mixing times and speeds for extractions.

    • If using evaporation steps, ensure samples are not evaporated to complete dryness, which can make reconstitution difficult and variable. The residue should be reconstituted in a precise volume of mobile phase.[1]

  • Internal Standard (IS) Issues: The IS is crucial for correcting variability.

    • Ensure the IS is added to all samples, standards, and quality controls at the very beginning of the sample preparation process.

    • The chosen IS should be structurally similar to this compound and have a similar extraction recovery and chromatographic behavior. Tegafur and carbamazepine have been used as internal standards.[4][7]

    • Check the stability of the IS in the stock solution and in processed samples.

  • Instrument Performance:

    • Fluctuations in pump pressure can lead to variable retention times and peak areas.

    • An unstable detector signal (e.g., a noisy baseline) can affect integration and reproducibility.

    • Ensure the autosampler is injecting a consistent volume.

  • Analyte Stability: this compound may degrade in biological samples if not stored properly.

    • Store plasma samples at -20°C or lower before analysis.

    • Assess the freeze-thaw stability and bench-top stability of this compound in the matrix during method validation.

The following flowchart illustrates a decision-making process for addressing reproducibility issues.

G cluster_is Internal Standard Evaluation cluster_prep Sample Preparation Review cluster_instrument Instrument Performance start High Variability / Poor Reproducibility is_check Check Internal Standard Response start->is_check sample_prep_review Review Sample Preparation Protocol is_check->sample_prep_review If IS response is variable instrument_check Perform Instrument Performance Check is_check->instrument_check If IS response is consistent is_addition Confirm IS addition step and concentration is_check->is_addition stability_check Evaluate Analyte Stability sample_prep_review->stability_check If protocol is consistent pipetting Verify pipetting accuracy sample_prep_review->pipetting instrument_check->stability_check If instrument is stable pump_pressure Check pump pressure stability instrument_check->pump_pressure end_node Reproducibility Improved stability_check->end_node If issue is identified and resolved is_peak_area Analyze IS peak area across the batch is_addition->is_peak_area mixing Standardize mixing/vortexing pipetting->mixing evaporation Check evaporation/reconstitution steps mixing->evaporation baseline_noise Evaluate detector baseline pump_pressure->baseline_noise injection_volume Verify injection precision baseline_noise->injection_volume

Troubleshooting workflow for high variability.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting method for HPLC-UV analysis of this compound in plasma?

A1: A good starting point is a reversed-phase HPLC method. A published method utilizes a Nova-Pak CN cartridge with an isocratic mobile phase of acetonitrile-tetrahydrofuran-water (31.5:2.5:66, v/v/v) at a flow rate of 1 mL/min.[1][2][3] Detection is performed at 300 nm.[1][2][3] Sample preparation typically involves liquid-liquid extraction with dichloromethane.[1][2][3]

Q2: How can I overcome matrix effects in LC-MS/MS analysis?

A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS.[8][9] Here are some strategies to minimize them:

  • Improve Sample Cleanup: Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction to better remove interfering components like phospholipids.[8][9]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where matrix components elute. A longer run time or a different column chemistry might be necessary.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, providing the most accurate correction.

  • Change Ionization Source: If using electrospray ionization (ESI), which is often more susceptible to matrix effects, consider trying atmospheric pressure chemical ionization (APCI) if your analyte is amenable.[10]

Q3: What are the expected retention times for this compound and a suitable internal standard?

A3: Retention times are specific to the column, mobile phase, and flow rate used. However, in one reported HPLC-UV method, this compound eluted at approximately 4.2 minutes, and the internal standard (n-propyl p-hydroxybenzoate) eluted at about 5.8 minutes.[1][2][3] The key is to achieve baseline separation between the analyte, the internal standard, and any endogenous interferences.

Q4: What concentration range is typically linear for this compound analysis in plasma?

A4: The linear range depends on the sensitivity of the method. For HPLC-UV methods, a linear range of 10-1000 ng/mL in plasma has been reported.[1][2][3] More sensitive LC-MS/MS methods can achieve linearity in the range of approximately 1.7-1452 ng/mL.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published analytical methods for this compound.

Table 1: HPLC-UV Method Performance

ParameterConcentration Range (ng/mL)Precision (CV%)Limit of Quantification (LOQ) (ng/mL)Reference
Method A10 - 1000Within-day: 1.96 - 6.06%Between-day: 3.15 - 5.82%10[1][2][3]
Method B25 - 1000Inter-batch: 4.3 - 7.9%25[7]

Table 2: LC-MS/MS Method Performance

ParameterConcentration Range (ng/mL)Precision (CV%)Limit of Quantification (LOQ) (ng/mL)Reference
Method C1.742 - 1452Intra-batch: < 8.1%Inter-batch: < 5.6%1.742[4]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Human Plasma (Based on Jalalizadeh et al., 2006)[1][2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample in a test tube, add 50 µL of the internal standard solution (e.g., n-propyl p-hydroxybenzoate, 5 µg/mL in methanol).

    • Vortex-mix for 5 seconds.

    • Add 5 mL of dichloromethane.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic (lower) layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 50 µL into the HPLC system.

  • Chromatographic Conditions:

    • Column: Nova-Pak® CN HP 4 µm (4.6x250 mm)

    • Mobile Phase: Acetonitrile-tetrahydrofuran-water (31.5:2.5:66, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 300 nm

    • Temperature: Ambient

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma (Based on Zheng et al., 2010)[4]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add the internal standard (tegafur).

    • Add 200 µL of methanol to precipitate proteins.

    • Vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for injection.

  • Chromatographic Conditions (UFLC):

    • Column: Ultimate C18 (5 µm, 2.1 mm x 50 mm)

    • Mobile Phase: Acetonitrile and water (2:1, v/v)

    • Flow Rate: Not specified, typical for UFLC systems.

    • Injection Volume: Not specified.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Mass Transitions:

      • This compound: m/z 290.90 → 204.8

      • Tegafur (IS): m/z 198.9 → 128.8

References

Validation & Comparative

Comparing the antiandrogenic potency of hydroxyflutamide and bicalutamide

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antiandrogenic Potency of Hydroxyflutamide and Bicalutamide

This guide provides a detailed, objective comparison of the antiandrogenic potencies of this compound and bicalutamide, two prominent nonsteroidal antiandrogens (NSAAs). This compound is the primary active metabolite of flutamide, while bicalutamide is a potent antiandrogen in its own right.[1] Both compounds are utilized in research and clinical settings to competitively inhibit the actions of androgens at the androgen receptor (AR), a critical target in prostate cancer research and therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and pathway visualizations.

Mechanism of Action: Competitive Androgen Receptor Antagonism

Both this compound and bicalutamide exert their effects by acting as direct, competitive antagonists of the androgen receptor.[2][3] In a normal physiological state, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR-androgen complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting coactivators and initiating the transcription of androgen-responsive genes that regulate cell growth and proliferation.

This compound and bicalutamide disrupt this process by binding to the same ligand-binding pocket on the AR as endogenous androgens.[4] This binding prevents the receptor from adopting its transcriptionally active conformation. While the antagonist-bound receptor may still translocate to the nucleus and bind to DNA, it fails to efficiently recruit the necessary coactivators, thereby inhibiting gene transcription.[5] Bicalutamide is considered a "pure" or "silent" antagonist, showing no capacity to activate the AR under normal conditions.[6]

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR_DHT AR-DHT Complex AR_HSP->AR_DHT Conformational Change AR_Antagonist AR-Antagonist Complex AR_HSP->AR_Antagonist AR_Dimer AR Dimer AR_DHT->AR_Dimer Translocation & Dimerization Antagonist This compound or Bicalutamide Antagonist->AR_HSP Competitively Binds ARE ARE (DNA) AR_Antagonist->ARE Translocation & Binds AR_Dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Activation No_Transcription Transcription Blocked ARE->No_Transcription Inhibition

Caption: Androgen receptor signaling pathway and antagonist inhibition.

Quantitative Data Presentation

The antiandrogenic potency of this compound and bicalutamide has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Potency and Receptor Binding Affinity
CompoundAssay TypeSystemIC₅₀ ValueRelative Binding Affinity (RBA)Reference
This compound AR BindingHuman Prostate Tissue700 nM~0.20 - 1% of Metribolone[1][3][6][7]
Cell ProliferationShionogi Mouse Mammary Tumor Cells72 nM-[8]
Bicalutamide AR Binding-159 - 243 nM~0.29 - 6.4% of Metribolone[2][6]
Cell ProliferationShionogi Mouse Mammary Tumor Cells243 nM-[8]

Note: IC₅₀ (Half-maximal inhibitory concentration) values can vary based on experimental conditions. RBA is often expressed relative to a high-affinity synthetic androgen like metribolone (R1881) or DHT.

Direct comparisons of binding affinity suggest that bicalutamide binds to the androgen receptor with 2- to 4-fold higher affinity than this compound.[9][10] However, results from cell-based functional assays can differ. For instance, in studies using androgen-sensitive Shionogi mouse carcinoma cells, this compound (IC₅₀ of 72 nM) was found to be more potent at inhibiting testosterone-induced proliferation than bicalutamide (IC₅₀ of 243 nM).[8]

Table 2: In Vivo Antiandrogenic Activity
CompoundAnimal ModelEndpointRelative PotencyReference
Flutamide Orchiectomized rats with androstenedione implantsInhibition of ventral prostate and seminal vesicle weight~3 times more potent than Bicalutamide[11]
Bicalutamide Animal models (general)Reduction of ventral prostate and seminal vesicle weightMore potent than Flutamide[10]

Note: In vivo studies often use flutamide, which is rapidly metabolized to this compound in the body.

The in vivo data presents a more complex picture. While some animal studies have indicated that bicalutamide exhibits greater potency in reducing the weight of androgen-dependent organs like the prostate and seminal vesicles, other more specific models have shown flutamide to be approximately three times more potent than bicalutamide.[10][11] These discrepancies highlight the importance of the specific experimental model and conditions when interpreting in vivo potency.

Experimental Protocols

The data presented above are derived from standardized experimental assays designed to quantify the interaction of compounds with the androgen receptor and their subsequent biological effects.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Objective: To determine the binding affinity (often expressed as IC₅₀ or Ki) of a compound for the androgen receptor.

  • Materials:

    • Receptor Source: Recombinant human androgen receptor (ligand-binding domain) or cytosolic extracts from androgen-sensitive tissues (e.g., rat ventral prostate).[12]

    • Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-Metribolone (R1881).

    • Test Compounds: this compound, bicalutamide, and a reference standard (e.g., unlabeled DHT).

    • Assay Buffer: Buffer solution to maintain pH and protein stability.

  • Methodology:

    • Incubation: A fixed concentration of the androgen receptor and the radioligand are incubated together in the presence of increasing concentrations of the test compound.

    • Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium.[11]

    • Separation: Bound radioligand is separated from unbound radioligand. Common methods include hydroxylapatite adsorption, dextran-coated charcoal, or filtration.

    • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curve.

In Vivo Hershberger Assay

The Hershberger bioassay is the standard in vivo method for assessing the androgenic or antiandrogenic activity of a substance.[13][14]

  • Objective: To determine if a chemical can inhibit the known effects of testosterone on androgen-dependent tissues in a living organism.

  • Animal Model: Peripubertal, castrated male rats.[13] Castration removes the primary source of endogenous androgens, making the animal a sensitive model for detecting androgenic or antiandrogenic effects.

  • Methodology:

    • Acclimation & Surgery: Animals are acclimated, and then surgically castrated.

    • Dosing: After a post-operative recovery period, animals are treated daily for a set duration (typically 10 consecutive days).[13] Treatment groups include: a control group, a group receiving a reference androgen (e.g., testosterone propionate), and groups receiving the reference androgen plus various doses of the test antiandrogen (this compound or bicalutamide).

    • Necropsy: On the day after the final dose, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles (with coagulating glands), and levator ani plus bulbocavernosus muscles.

    • Data Analysis: The weights of the accessory sex tissues from the antiandrogen-treated groups are compared to the group that received testosterone alone. A statistically significant decrease in tissue weight indicates antiandrogenic activity.

Experimental_Workflow cluster_invitro In Vitro: AR Binding Assay cluster_invivo In Vivo: Hershberger Assay A1 Prepare AR Protein & [3H]-Radioligand A2 Incubate with varying concentrations of Antagonist A1->A2 A3 Separate Bound from Unbound Ligand A2->A3 A4 Scintillation Counting A3->A4 A5 Calculate IC50 A4->A5 End Compare Potency A5->End B1 Castrate Male Rats B2 Dose with Testosterone +/- Antagonist (10 days) B1->B2 B3 Necropsy & Dissect Androgen-Dependent Tissues B2->B3 B4 Weigh Tissues (Prostate, Seminal Vesicles) B3->B4 B5 Statistical Analysis B4->B5 B5->End Start Start Start->A1 Start->B1

Caption: General workflow for assessing antiandrogenic potency.

Conclusion

The comparison between this compound and bicalutamide reveals nuances in their antiandrogenic potency that are dependent on the experimental context.

  • Receptor Binding: Based on in vitro competitive binding assays, bicalutamide generally demonstrates a 2- to 4-fold higher affinity for the androgen receptor than this compound.[9][10]

  • Cell-Based Assays: In certain functional cell-based assays, such as those measuring the inhibition of cell proliferation, this compound has been shown to be more potent than bicalutamide.[8]

  • In Vivo Activity: In vivo studies have produced conflicting results, with some models suggesting greater potency for bicalutamide and others for flutamide (the prodrug of this compound).[10][11]

This evidence underscores that while receptor binding affinity is a critical determinant of potency, other factors such as cell permeability, metabolism, and interaction with cellular machinery can influence the overall functional antagonism observed in both cell-based and whole-organism models. For researchers, the choice between these compounds may depend on the specific requirements of the experimental system. Bicalutamide's higher binding affinity and longer elimination half-life have contributed to its widespread clinical use, but the potent activity of this compound in various experimental models confirms its value as a key reference antiandrogen.[9]

References

Comparative Analysis of Hydroxyflutamide and Nilutamide: Androgen Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two first-generation non-steroidal antiandrogens, hydroxyflutamide and nilutamide, focusing on their binding characteristics to the androgen receptor (AR). This objective analysis, supported by experimental data, aims to offer valuable insights for researchers in oncology, endocrinology, and drug development.

Introduction

This compound, the active metabolite of flutamide, and nilutamide are crucial pharmacological tools in the study of androgen signaling and have been used in the treatment of prostate cancer. Both compounds act as competitive antagonists at the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT). Understanding their comparative binding affinities and the experimental methodologies used to determine these parameters is essential for interpreting preclinical data and designing new therapeutic agents.

Quantitative Comparison of Androgen Receptor Binding

The binding affinity of this compound and nilutamide to the androgen receptor is a key determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled androgen to the receptor. A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (nM)Cell Line / SystemReference
This compound 700Not specified[1]
72Shionogi mouse mammary tumor cells (SEM-107)[2]
29T-47D human breast cancer cells[2]
35ZR-75-1 human breast cancer cells[2]
Nilutamide 412Shionogi mouse mammary tumor cells (SEM-107)[2]
87T-47D human breast cancer cells[2]
75ZR-75-1 human breast cancer cells[2]

Note: IC50 values can vary between different experimental setups, including the cell line used, the radioligand, and incubation conditions. Therefore, data from a single, direct comparative study would provide the most robust comparison. One study suggests that bicalutamide, another non-steroidal antiandrogen, has an affinity approximately two times higher than nilutamide and two to four times higher than this compound for the androgen receptor[3].

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of target genes. This compound and nilutamide competitively bind to the ligand-binding domain of the AR, preventing this cascade of events.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Antagonist Action Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) ARDimer AR Dimer AR->ARDimer Dimerization & Translocation ARE Androgen Response Element (ARE) ARDimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates HF_N This compound or Nilutamide HF_N->AR Competitively Binds & Inhibits Translocation

Caption: Androgen Receptor Signaling Pathway and Inhibition by Non-steroidal Antiandrogens.

Experimental Protocols

The determination of androgen receptor binding affinity is predominantly performed using competitive binding assays. Below is a detailed methodology for a typical radioligand competition binding assay.

Radioligand Competition Binding Assay Protocol

This protocol is a generalized procedure based on common practices in the field[4][5].

1. Objective: To determine the relative binding affinity of test compounds (this compound and nilutamide) for the androgen receptor by measuring their ability to compete with a radiolabeled androgen for binding to the receptor.

2. Materials:

  • Receptor Source: Cytosolic extracts from androgen target tissues (e.g., rat ventral prostate) or cells expressing the androgen receptor (e.g., LNCaP cells).

  • Radioligand: A high-affinity radiolabeled androgen, typically [³H]-R1881 (methyltrienolone).

  • Test Compounds: this compound and nilutamide, dissolved in a suitable solvent (e.g., DMSO).

  • Buffers: Assay buffer (e.g., Tris-HCl with protease inhibitors).

  • Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Instrumentation: Scintillation counter, centrifuges, pipettes.

3. Experimental Workflow:

ExperimentalWorkflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis ReceptorPrep Prepare Receptor (e.g., Prostate Cytosol) Incubation Incubate Receptor with Radioligand and Test Compound ReceptorPrep->Incubation LigandPrep Prepare Radioligand ([³H]-R1881) LigandPrep->Incubation CompoundPrep Prepare Test Compounds (Serial Dilutions) CompoundPrep->Incubation Separation Separate Bound from Free Radioligand (e.g., HAP Adsorption) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 Determination) Quantification->Analysis

Caption: General Experimental Workflow for a Competitive Androgen Receptor Binding Assay.

4. Detailed Procedure:

  • Receptor Preparation: Homogenize the tissue or lyse the cells in ice-cold assay buffer. Centrifuge to obtain the cytosolic fraction containing the androgen receptor. Determine the protein concentration of the cytosol.

  • Assay Setup:

    • Total Binding: Incubate the receptor preparation with the radioligand.

    • Non-specific Binding: Incubate the receptor preparation with the radioligand and a high concentration of a non-radiolabeled androgen (e.g., unlabeled R1881) to saturate the specific binding sites.

    • Competitive Binding: Incubate the receptor preparation with the radioligand and varying concentrations of the test compounds (this compound or nilutamide).

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add an equal volume of HAP slurry to each tube.

    • Incubate for a short period to allow the receptor-ligand complex to adsorb to the HAP.

    • Centrifuge to pellet the HAP.

    • Wash the pellet multiple times with wash buffer to remove unbound radioligand.

  • Quantification:

    • Resuspend the final HAP pellet in scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Conclusion

Both this compound and nilutamide are effective competitive antagonists of the androgen receptor. Based on the available IC50 data from multiple studies, their binding affinities appear to be in a similar range, with some studies suggesting a slightly higher affinity for this compound in certain cell lines. It is important for researchers to consider the specific experimental context when comparing these compounds. The provided experimental protocol offers a robust framework for conducting direct comparative studies to further elucidate the subtle differences in their androgen receptor binding profiles. This information is critical for the rational design and evaluation of novel antiandrogen therapies.

References

Replicating Pivotal Studies on the Mechanism of Action of Hydroxyflutamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pivotal experimental findings that elucidated the mechanism of action of hydroxyflutamide, the active metabolite of the first-generation nonsteroidal antiandrogen, flutamide. We present collated data from foundational and subsequent validation studies, offering detailed experimental protocols to aid in the replication of this key research. This guide also contextualizes this compound's performance against other notable androgen receptor (AR) antagonists, bicalutamide and enzalutamide.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound functions as a competitive antagonist of the androgen receptor (AR). In its wild-type form, the AR, upon binding to androgens like dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA to initiate the transcription of target genes that promote prostate cancer cell growth. This compound competes with endogenous androgens for the ligand-binding domain (LBD) of the AR, thereby inhibiting this signaling cascade.[1][2]

However, a key finding in the study of this compound has been the development of resistance, most notably through mutations in the AR. The T877A mutation in the LBD is a pivotal example, as it paradoxically converts this compound from an antagonist to an agonist, leading to a resurgence in prostate cancer growth despite treatment.[2][3][4][5] This "agonist switch" is a critical concept in understanding the limitations of first-generation antiandrogens.

Comparative Data on Androgen Receptor Binding Affinity

The binding affinity of this compound to the androgen receptor is a key determinant of its antagonist activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes these values from various studies, providing a comparison with other antiandrogens.

CompoundReceptor TypeCell Line/SystemKi (nM)IC50 (nM)Reference(s)
This compound Wild-Type Human ARLNCaP Cells~55-205700[6]
Wild-Type Rat ARRat Ventral Prostate~62-205-[6]
BicalutamideWild-Type Human ARLNCaP Cells-160
Wild-Type Rat ARRat Ventral Prostate--[6]
EnzalutamideWild-Type Human ARLNCaP Cells-21.4-36
Dihydrotestosterone (DHT)Wild-Type Human ARHuman Prostatic Carcinoma0.1-0.47-[6]

Note: Ki and IC50 values can vary between studies due to different experimental conditions.

Bicalutamide generally exhibits a 2- to 4-fold higher binding affinity for the wild-type AR compared to this compound.[7] Second-generation antiandrogens like enzalutamide show a significantly greater affinity, contributing to their enhanced clinical efficacy.

Key Experimental Protocols

Here, we provide detailed methodologies for three pivotal experiments used to characterize the mechanism of action of this compound.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the Ki or IC50 of this compound for the androgen receptor.

Materials:

  • AR Source: Cytosol from rat ventral prostate or recombinant human AR.

  • Radioligand: [³H]-R1881 (a synthetic androgen).

  • Test Compound: this compound.

  • Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

Protocol:

  • Preparation of AR: Prepare cytosolic extracts from rat ventral prostates or use a commercially available recombinant AR.

  • Competition Reaction: In triplicate, incubate a fixed concentration of [³H]-R1881 with varying concentrations of this compound and the AR preparation. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled androgen).

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to the reaction tubes and incubate on ice. Centrifuge to pellet the AR-ligand complex.

  • Quantification: Measure the radioactivity in the pellets using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit androgen-induced gene transcription.

Objective: To assess the antagonist (or agonist in mutant AR) activity of this compound on AR-mediated gene expression.

Materials:

  • Cell Line: Prostate cancer cell lines such as LNCaP (expresses T877A mutant AR) or PC3 (AR-negative, for transfection with wild-type or mutant AR).

  • Plasmids: An AR expression vector (for AR-negative cells) and a reporter plasmid containing a luciferase gene driven by an androgen-responsive promoter (e.g., MMTV-luc or PSA-luc). A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Transfection Reagent: Lipofectamine or similar.

  • Test Compounds: Dihydrotestosterone (DHT) and this compound.

  • Luciferase Assay System.

Protocol:

  • Cell Culture and Transfection: Culture cells in androgen-depleted medium. Co-transfect the cells with the AR expression vector (if needed), the luciferase reporter plasmid, and the normalization control plasmid.

  • Treatment: After 24-48 hours, treat the cells with DHT in the presence or absence of varying concentrations of this compound.

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine its effect on DHT-induced transcription.

Androgen Receptor Nuclear Translocation Assay

This experiment visualizes the effect of this compound on the subcellular localization of the AR.

Objective: To determine if this compound promotes the translocation of the AR from the cytoplasm to the nucleus.

Method 1: Immunofluorescence

Materials:

  • Cell Line: LNCaP or other suitable prostate cancer cells.

  • Test Compounds: DHT and this compound.

  • Fixative: 4% paraformaldehyde.

  • Permeabilization Buffer: PBS with 0.1% Triton X-100.

  • Blocking Buffer: PBS with 5% bovine serum albumin (BSA).

  • Primary Antibody: Anti-AR antibody.

  • Secondary Antibody: Fluorescently-labeled secondary antibody.

  • Nuclear Stain: DAPI.

  • Fluorescence Microscope.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips in androgen-depleted medium. Treat with DHT or this compound for a specified time (e.g., 1-2 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.

  • Blocking and Antibody Incubation: Block non-specific binding with BSA, then incubate with the primary anti-AR antibody, followed by the fluorescent secondary antibody.

  • Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of the AR using a fluorescence microscope.

Method 2: Cell Fractionation and Western Blotting

Materials:

  • Cell Line and Test Compounds: As above.

  • Cell Lysis Buffers: Hypotonic buffer for cytoplasmic extraction and a nuclear extraction buffer.

  • SDS-PAGE and Western Blotting Reagents.

  • Antibodies: Anti-AR antibody, and antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as described above.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions using appropriate lysis buffers and centrifugation steps.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against AR and the subcellular markers.

  • Analysis: Analyze the relative abundance of AR in the cytoplasmic and nuclear fractions.

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Hydroxyflutamide_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds OHF This compound OHF->AR Competitively Binds AR_active Active AR Dimer OHF->AR_active Inhibits Translocation (Context Dependent) AR_HSP AR-HSP Complex AR->AR_active Translocation & Dimerization HSP HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Binds AR_active->ARE Binding Blocked by OHF Transcription Gene Transcription ARE->Transcription Initiates Growth Cell Growth & Survival Transcription->Growth

Caption: Signaling pathway of androgen receptor activation and its inhibition by this compound.

Reporter_Gene_Assay_Workflow start Start: Culture AR-negative cells (e.g., PC3) transfect Co-transfect with: 1. AR expression vector 2. MMTV-luc reporter vector 3. Renilla control vector start->transfect treat Treat cells with: - Vehicle - DHT (agonist) - DHT + this compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure normalize Normalize Firefly to Renilla activity measure->normalize analyze Analyze and Plot Data (Dose-response curve) normalize->analyze end End: Determine IC50 analyze->end

Caption: Workflow for a luciferase reporter gene assay to test this compound's antagonist activity.

AR_Translocation_Workflow cluster_IF Immunofluorescence cluster_WB Cell Fractionation & Western Blot if_start Culture cells on coverslips if_treat Treat with this compound/DHT if_start->if_treat if_fix Fix & Permeabilize if_treat->if_fix if_stain Stain with Anti-AR Ab, Fluorescent Secondary Ab, & DAPI if_fix->if_stain if_image Image with Fluorescence Microscope if_stain->if_image end End: Determine AR Localization if_image->end wb_start Culture cells in dish wb_treat Treat with this compound/DHT wb_start->wb_treat wb_fractionate Separate Cytoplasmic & Nuclear Fractions wb_treat->wb_fractionate wb_blot Perform Western Blot for AR, GAPDH, and Lamin B1 wb_fractionate->wb_blot wb_analyze Quantify AR in each fraction wb_blot->wb_analyze wb_analyze->end start Start: Culture LNCaP cells start->if_start start->wb_start

Caption: Experimental workflows for assessing androgen receptor nuclear translocation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyflutamide
Reactant of Route 2
Reactant of Route 2
Hydroxyflutamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.